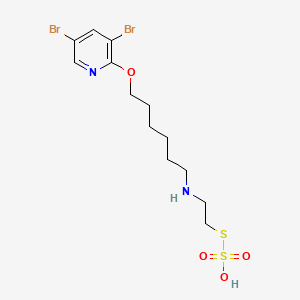
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridyloxy group, a hexyl chain, and a thiosulfate group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the 3,5-dibromo-2-pyridyloxy intermediate. This intermediate is then reacted with a hexylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridyloxy group can be reduced under specific conditions to yield different products.
Substitution: The bromine atoms in the pyridyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiosulfate group can yield sulfonate esters, while nucleophilic substitution of the bromine atoms can produce a variety of substituted pyridyloxy derivatives.
Aplicaciones Científicas De Investigación
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-((6-(3,5-Dichloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- S-2-((6-(3,5-Difluoro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of bromine atoms in the pyridyloxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
41287-09-6 |
|---|---|
Fórmula molecular |
C13H20Br2N2O4S2 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
3,5-dibromo-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine |
InChI |
InChI=1S/C13H20Br2N2O4S2/c14-11-9-12(15)13(17-10-11)21-7-4-2-1-3-5-16-6-8-22-23(18,19)20/h9-10,16H,1-8H2,(H,18,19,20) |
Clave InChI |
MYAPKIZEEJRDPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)OCCCCCCNCCSS(=O)(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
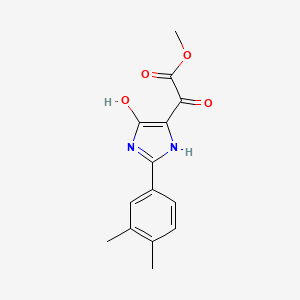
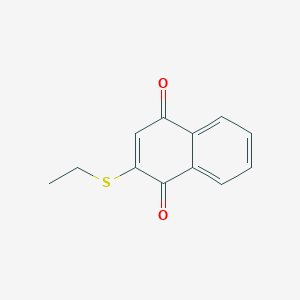

![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

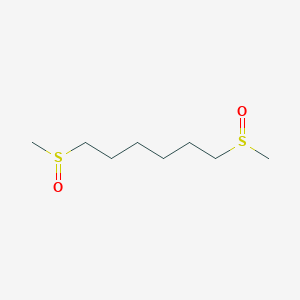
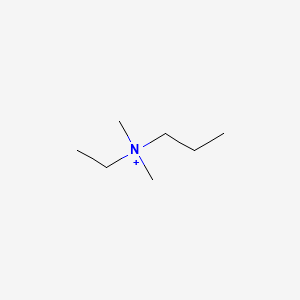
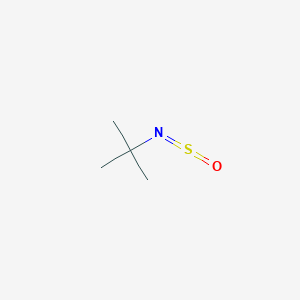
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)




